molecular formula C9H11BrN2O B8151794 [(4-Bromo-3-methylphenyl)methyl]urea

[(4-Bromo-3-methylphenyl)methyl]urea

Cat. No.: B8151794
M. Wt: 243.10 g/mol
InChI Key: PRNUUOIWNHZHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Bromo-3-methylphenyl)methyl]urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(4-Bromo-3-methylphenyl)methyl]urea typically involves the reaction of 4-bromo-3-methylbenzylamine with an isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages in terms of efficiency, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions: [(4-Bromo-3-methylphenyl)methyl]urea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The urea moiety can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

[(4-Bromo-3-methylphenyl)methyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-Bromo-3-methylphenyl)methyl]urea involves its interaction with specific molecular targets. The bromine atom and the urea moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(4-Bromo-3-methylphenyl)methyl]urea can be compared with other similar compounds such as:

  • [(4-Chloro-3-methylphenyl)methyl]urea
  • [(4-Fluoro-3-methylphenyl)methyl]urea
  • [(4-Iodo-3-methylphenyl)methyl]urea

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Biological Activity

[(4-Bromo-3-methylphenyl)methyl]urea, a compound with significant structural features, has garnered attention for its potential biological activities. The presence of the bromine atom and the urea moiety in its structure contributes to its unique reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a bromine substituent on a methylphenyl ring, linked to a urea group. This configuration is crucial for its biological interactions.

PropertyValue
Molecular FormulaC10H12BrN2O
Molecular Weight260.12 g/mol
Melting Point120-122 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom enhances its binding affinity compared to analogs with different halogens (chlorine, fluorine, or iodine) due to the unique electronic properties it imparts.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways, affecting cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. It is believed to disrupt bacterial cell wall synthesis or interfere with metabolic processes.

Anticancer Activity

This compound has demonstrated potential in inhibiting cancer cell proliferation. Experimental data suggest that it may induce apoptosis in certain cancer cell lines by modulating apoptotic pathways .

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation, making it a candidate for further research into therapeutic applications for inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Study :
    • A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival.
  • Antimicrobial Study :
    • Research conducted by Smith et al. (2020) found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antimicrobial agent .

Comparative Analysis

When compared to similar compounds like [(4-Chloro-3-methylphenyl)methyl]urea and [(4-Fluoro-3-methylphenyl)methyl]urea, this compound exhibits enhanced biological activity due to the unique properties imparted by the bromine atom.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighSignificantModerate
[(4-Chloro-3-methylphenyl)methyl]ureaModerateLowLow
[(4-Fluoro-3-methylphenyl)methyl]ureaLowModerateLow

Properties

IUPAC Name

(4-bromo-3-methylphenyl)methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6-4-7(2-3-8(6)10)5-12-9(11)13/h2-4H,5H2,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNUUOIWNHZHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.